2,2,2-Trichloro-1-phenylethanol

Fragrance Chemistry Product Stability Formulation Science

2,2,2-Trichloro-1-phenylethanol (CAS 2000-43-3) is a chlorinated aromatic alcohol with the molecular formula C8H7Cl3O and a molecular weight of 225.50 g/mol. It is characterized as a colorless, slightly viscous liquid with a very faint, musty-floral odor , featuring a melting point of 37°C, a boiling point of 93-96°C at 0.8 mmHg, and a predicted pKa of 11.92±0.20.

Molecular Formula C8H7Cl3O
Molecular Weight 225.5 g/mol
CAS No. 2000-43-3
Cat. No. B1294914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trichloro-1-phenylethanol
CAS2000-43-3
Molecular FormulaC8H7Cl3O
Molecular Weight225.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O
InChIInChI=1S/C8H7Cl3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H
InChIKeyABFRBTDJEKZSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2,2,2-Trichloro-1-phenylethanol (CAS 2000-43-3): A Specialty Halogenated Alcohol


2,2,2-Trichloro-1-phenylethanol (CAS 2000-43-3) is a chlorinated aromatic alcohol with the molecular formula C8H7Cl3O and a molecular weight of 225.50 g/mol [1]. It is characterized as a colorless, slightly viscous liquid with a very faint, musty-floral odor , featuring a melting point of 37°C, a boiling point of 93-96°C at 0.8 mmHg, and a predicted pKa of 11.92±0.20 [2]. This compound serves primarily as a pharmaceutical intermediate and synthetic building block , and is available from commercial vendors in purities typically ranging from 95% to 98% .

Why Substituting 2,2,2-Trichloro-1-phenylethanol with Common Halogenated Alcohols Fails


The distinct combination of a trichloromethyl (-CCl3) and a phenyl group on the ethanol backbone confers unique steric and electronic properties that are not replicable by mono- or di-halogenated analogs . Simple substitution with compounds like 2-chloro-1-phenylethanol (CAS 1674-30-2) [1] or 2-bromo-1-phenylethan-1-ol (CAS 2425-28-7) [1] results in a profound alteration of the molecule's hydrogen-bonding capacity, lipophilicity (as evidenced by the high predicted LogP of 3.09 for the target compound ), and reactivity in nucleophilic and elimination reactions . These differences directly impact synthetic outcomes, particularly in applications requiring the unique odor profile of its ether derivatives [2] or the specific reactivity of the trichloromethyl group in further transformations, rendering generic substitution scientifically unsound and a source of failed experimentation and procurement waste.

Quantitative Differentiation Evidence for 2,2,2-Trichloro-1-phenylethanol Selection


Enhanced Ether Stability Over Ester Analogs in Basic Milieu

In contrast to the structurally related esters of 2,2,2-trichloro-1-phenylethanol, the corresponding alkyl ethers demonstrate markedly superior stability in basic environments. The patent literature explicitly states that the stability of the esters is 'unsatisfactory, especially in use in detergents and similar products with basic milieu,' whereas the alkyl ethers are described as 'extremely stable compounds' that fulfill the demand in a 'virtually ideal manner' [1].

Fragrance Chemistry Product Stability Formulation Science

Quantified Synthetic Yield in Electrochemical Flow Synthesis

A modern, scalable synthesis of 2,2,2-Trichloro-1-phenylethanol has been demonstrated using an electrochemical flow microreactor, achieving a 'reasonable yield' (quantified in the full text) from the in situ generation and reaction of unstable trichloromethyl anion with benzaldehyde at ambient temperature [1]. This method contrasts with the traditional batch synthesis from benzaldehyde and chloroform, which typically yields 38–40% [2].

Flow Chemistry Electrosynthesis Process Development

Quantitative Physicochemical Differentiation from Less-Chlorinated Analogs

The presence of three chlorine atoms in 2,2,2-Trichloro-1-phenylethanol results in distinct physicochemical properties compared to its less-chlorinated analog, 2-Chloro-1-phenylethanol (CAS 1674-30-2) [1]. The target compound has a predicted LogP (partition coefficient) of 3.09 , a measure of lipophilicity, and a predicted pKa of 11.92 , indicating very weak acidity. While directly comparable data for the mono-chloro analog was not found, this high LogP is a class-level inference for the increased lipophilicity conferred by the trichloromethyl group, which significantly impacts solubility, membrane permeability, and protein binding.

Physical Chemistry QSAR Molecular Properties

Analytical Method Validation for Quantitation and Purity Assessment

A validated reverse-phase HPLC method has been established for the separation and analysis of 2,2,2-Trichloro-1-phenylethanol using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. This method is noted as suitable for pharmacokinetic studies [1]. The availability of a defined analytical protocol provides a quantitative framework for assessing purity and concentration, which is essential for procurement and quality assurance, but a direct comparative statement of its performance relative to other compounds is not available.

Analytical Chemistry HPLC Quality Control

Direct Comparison in Transfer Hydrogenolysis Selectivity

In a study of transfer hydrogenolysis catalyzed by polystyrene-anchored Rh, Ru, and Ir complexes, 2,2,2-Trichloro-1-phenylethanol was selectively converted to 2,2-dichloro-1-phenylethanol [1]. This reaction was part of a series where other trichloromethyl compounds like 2,2,2-trichloroacetophenone and 2-propyl trichloroacetate were similarly converted to their dichloro- counterparts, demonstrating a consistent, class-specific reactivity pattern under these catalytic conditions [1].

Catalysis Hydrogenolysis Synthetic Chemistry

Procurement-Driven Application Scenarios for 2,2,2-Trichloro-1-phenylethanol


Precursor for Stable Fragrance Ingredients in Consumer Products

As evidenced by the direct head-to-head comparison in Section 3, the alkyl ethers of 2,2,2-Trichloro-1-phenylethanol offer superior stability in basic formulations like detergents compared to the corresponding esters [1]. Therefore, procurement of the parent alcohol is justified for R&D efforts aimed at developing robust fragrance components for a wide range of consumer goods where product longevity is critical.

Scalable Production via Continuous Flow Chemistry

The documented cross-study comparable evidence of a modern electrochemical flow synthesis [1] provides a strategic pathway for large-scale procurement. Organizations seeking to transition from traditional batch synthesis (yielding ~38-40% [2]) to more efficient continuous manufacturing can justify sourcing this compound as a target molecule for process development and scale-up.

Reference Standard for Analytical Method Development and Pharmacokinetic Studies

The existence of a validated RP-HPLC method for this compound [1] supports its procurement as a high-purity reference standard. Laboratories establishing in-house quality control, method validation, or conducting pharmacokinetic studies where this compound or its derivatives are relevant will require a reliable, analytically characterized source material.

Chiral Building Block for Asymmetric Synthesis

2,2,2-Trichloro-1-phenylethanol is a chiral compound [1]. Its two enantiomers, (R)-TCP and (S)-TCP [1], offer distinct spatial configurations that can be exploited in asymmetric synthesis to create enantiomerically enriched products. This is a critical differentiator from achiral analogs and justifies procurement for medicinal chemistry and chiral ligand development where stereochemistry dictates biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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